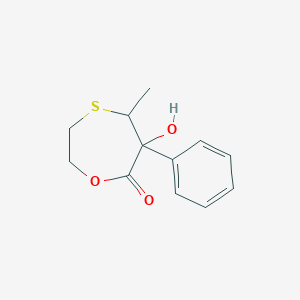methanone CAS No. 185116-59-0](/img/structure/B12566601.png)
[3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-yl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a sulfanylideneimidazolidinyl group and a piperidinylmethanone moiety, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with an imidazolidinone derivative under controlled conditions to form the sulfanylideneimidazolidinyl intermediate. This intermediate is then reacted with piperidin-1-ylmethanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidin-1-ylmethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various enzymes and receptors can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfanylideneimidazolidinyl group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific biological targets.
Industry
In industrial applications, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneimidazolidinyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The piperidin-1-ylmethanone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
[4-(Dimethylamino)phenyl]phenylmethanone: Similar in structure but lacks the sulfanylideneimidazolidinyl group.
[4-Methylphenyl]-1-piperidinylmethanone: Similar in structure but lacks the imidazolidinyl group.
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-1-ylmethanone: Similar but with a bromine substituent instead of a methyl group.
Uniqueness
The uniqueness of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone lies in its combination of the sulfanylideneimidazolidinyl and piperidin-1-ylmethanone moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
185116-59-0 |
|---|---|
分子式 |
C16H21N3OS |
分子量 |
303.4 g/mol |
IUPAC名 |
[3-(4-methylphenyl)-2-sulfanylideneimidazolidin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-7-14(8-6-13)18-11-12-19(16(18)21)15(20)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3 |
InChIキー |
QCXDIGKAQLMLSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(C2=S)C(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
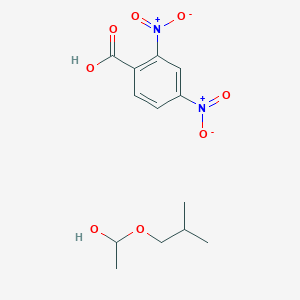

![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)



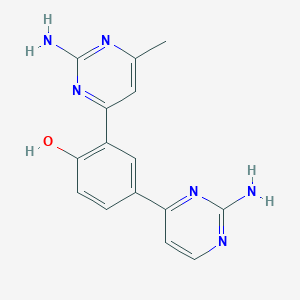
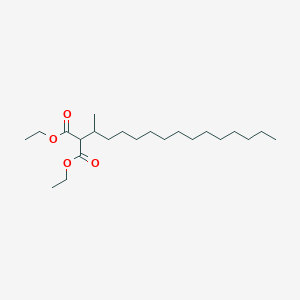
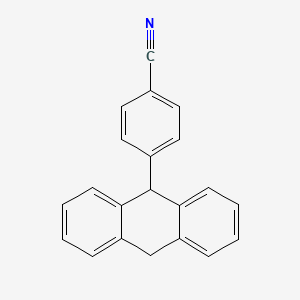
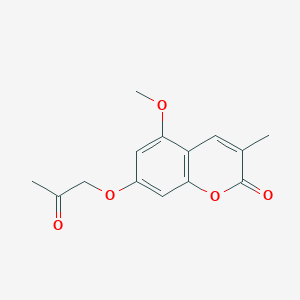
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
